3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide
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Overview
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving a precursor such as 2-chlorophenyl acetic acid.
Substitution Reaction: The 2-chlorophenyl group is introduced via a substitution reaction, often using a halogenation reagent.
Amide Formation: The final step involves the formation of the amide bond between the furyl ring and the 2-fluorophenyl group, typically through a condensation reaction using reagents like thionyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Bromophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-chlorophenyl)-2-propenamide
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
853348-40-0 |
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Molecular Formula |
C19H13ClFNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H13ClFNO2/c20-15-6-2-1-5-14(15)18-11-9-13(24-18)10-12-19(23)22-17-8-4-3-7-16(17)21/h1-12H,(H,22,23)/b12-10+ |
InChI Key |
HEQFOQMDGSTZQW-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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